trans-3-(Boc-amino)-4-methoxypyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

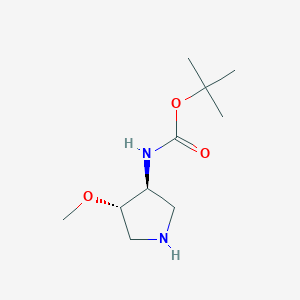

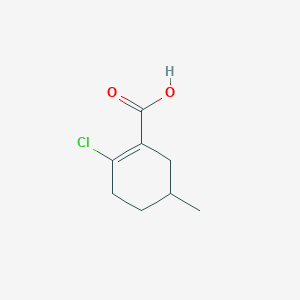

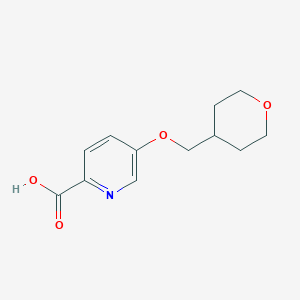

“trans-3-(Boc-amino)-4-methoxypyrrolidine” likely refers to a specific isomer of a pyrrolidine compound that has been functionalized with a Boc-protected amino group and a methoxy group . Pyrrolidines are a class of organic compounds that contain a five-membered ring with one nitrogen atom . The Boc group (tert-butyloxycarbonyl) is a common protecting group used in organic synthesis, particularly for amines . The methoxy group (-OCH3) is an alkoxy group derived from methanol .

Molecular Structure Analysis

The molecular structure of “this compound” would be expected to contain a five-membered pyrrolidine ring, with a Boc-protected amino group and a methoxy group attached at the 3- and 4-positions, respectively . The “trans” designation refers to the stereochemistry of the compound, indicating that the two functional groups are on opposite sides of the ring .Chemical Reactions Analysis

Pyrrolidine derivatives can participate in a variety of chemical reactions. For example, the Boc group can be removed under acidic conditions to reveal the free amine . Additionally, the compound could potentially participate in Suzuki-Miyaura cross-coupling reactions, a widely-used method for forming carbon-carbon bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its functional groups. For example, the presence of the Boc group could increase its molecular weight and steric bulk . The methoxy group could influence its polarity and solubility .Scientific Research Applications

Catalytic Properties in Organic Synthesis

Trans-3-(Boc-amino)-4-methoxypyrrolidine derivatives, specifically hydroxyproline amino acids, have been utilized in the synthesis and catalytic applications of various organic compounds. For instance, O-ferrocenoyl hydroxyproline conjugates were synthesized and characterized, exhibiting catalytic properties in aldol addition reactions. The stereoselectivity of these reactions was influenced by the position of the nitrogen atom in the proline residue, highlighting the compound's significance in stereoselective organic synthesis (Al-Momani & Lataifeh, 2013).

Synthesis and Resolution of Amino Acids

The compound has been essential in the synthesis and resolution of various amino acids, providing a path to obtain enantiomerically pure materials. For example, methods involving the resolution of trans-3-amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic acid (POAC) and its derivatives were developed, showcasing its importance in obtaining pure enantiomers for further chemical and pharmacological studies (Wright et al., 2008).

Structural Analysis and Conformational Studies

This compound derivatives have been used extensively in conformational analysis studies of peptides and amino acids. These studies are crucial in understanding the structural aspects and conformational preferences of peptides, which are vital for designing bioactive molecules with desired properties. For instance, the preferred conformation of the tert-butoxycarbonyl-amino group in peptides was examined, providing insights into the geometry and energy preferences of these moieties in different environments (Benedetti et al., 2009).

Novel Synthetic Routes and Pharmaceutical Applications

Innovative synthetic routes involving this compound derivatives have been developed for the synthesis of key intermediates in pharmaceuticals. For instance, a novel synthetic route was established for the key intermediate of gemifloxacin, showcasing the compound's significance in the development of antibiotics (Noh et al., 2004).

Peptidomimetics and Bioactive Molecule Design

This compound derivatives have been instrumental in the field of peptidomimetics, aiding in the design and synthesis of bioactive molecules. These derivatives serve as building blocks, enabling researchers to explore and create novel structures with potential therapeutic applications. For instance, their use in the synthesis of β2 and β3-amino acids showcases their versatility in creating scaffolds for bioactive compounds (Lin et al., 2019).

Mechanism of Action

Safety and Hazards

While specific safety data for “trans-3-(Boc-amino)-4-methoxypyrrolidine” is not available, general safety measures should be taken when handling similar organic compounds. This includes avoiding contact with skin and eyes, preventing inhalation or ingestion, and using appropriate personal protective equipment .

Future Directions

properties

IUPAC Name |

tert-butyl N-[(3S,4S)-4-methoxypyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-5-11-6-8(7)14-4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGDOXPNNMFBNA-YUMQZZPRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone](/img/structure/B2472836.png)

![2-(4-chlorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2472841.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2472850.png)

![3-fluoro-N-[(1H-imidazol-2-yl)methyl]-5-methylaniline](/img/structure/B2472852.png)